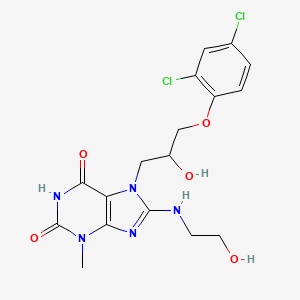
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19Cl2N5O5 and its molecular weight is 444.27. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Related Compound Applications in Scientific Research
Environmental and Occupational Exposure Studies : Research into compounds with similar structures, such as chlorophenoxy herbicides, has focused on understanding the health impacts of environmental and occupational exposure. Studies have examined the potential association between exposure to chlorophenoxy herbicides and various health outcomes, including effects on hormone regulation, liver function, and the risk of developing certain cancers or sarcomas (Schreinemachers, 2003; Osterloh et al., 1983).
Metabolomics and Toxicology : Metabolomics studies, including those on exposure to trichloroethylene, highlight the role of similar compounds in inducing metabolic changes, which can be linked to various toxic effects such as immunosuppression, hepatotoxicity, and nephrotoxicity. These studies suggest potential pathways through which compounds with structural similarities may exert their effects, emphasizing the importance of monitoring exposure and understanding metabolic responses (Walker et al., 2016).
Drug Interactions and Pharmacodynamics : Research into the pharmacodynamics and potential interactions of related compounds, such as aminophylline and salbutamol, provides insights into how these substances affect human physiology. This research is critical for understanding the mechanisms of action, potential therapeutic uses, and risks associated with drug interactions (Meena, 2019).
Endocrine Disrupting Effects : Studies on non-persistent environmental chemicals, including phthalates and bisphenol A, have focused on their endocrine-disrupting effects. These substances, which may share functional groups or mechanisms of action with the compound of interest, have been linked to reproductive disorders and developmental issues in humans, underscoring the importance of investigating similar compounds' potential endocrine-disrupting properties (Frederiksen et al., 2014).
Development of Diagnostic Markers : The identification of unique metabolites or biomarkers associated with specific health conditions, such as 21-hydroxylase deficiency, illustrates the potential for compounds with complex structures to contribute to the development of diagnostic tools or therapeutic targets. Research in this area may lead to better understanding and management of diseases through targeted diagnostic markers (Christakoudi et al., 2010).
properties
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O5/c1-23-14-13(15(27)22-17(23)28)24(16(21-14)20-4-5-25)7-10(26)8-29-12-3-2-9(18)6-11(12)19/h2-3,6,10,25-26H,4-5,7-8H2,1H3,(H,20,21)(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYXNPJNHUJFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

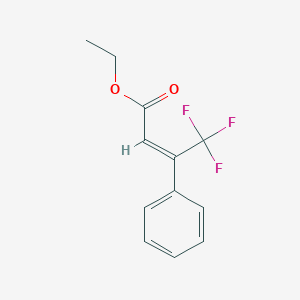


![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)
![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)
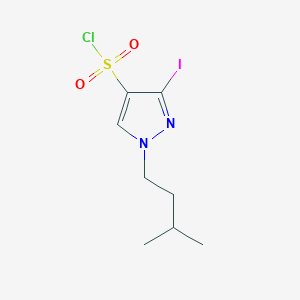
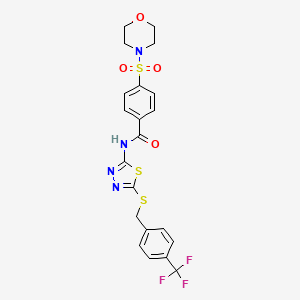

![(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2774877.png)
![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)
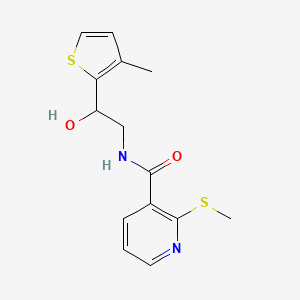
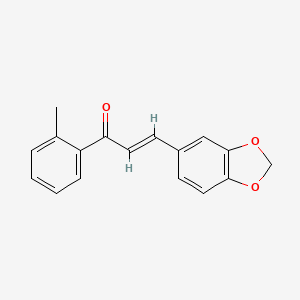
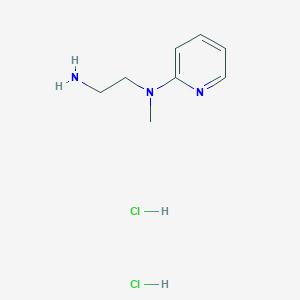
![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)